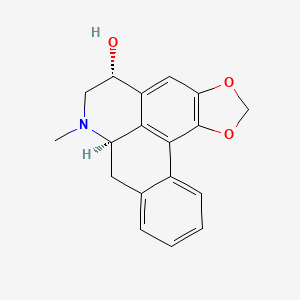

Episteporphine

Descripción

Current research highlights its structural complexity, characterized by a hybrid alkaloid backbone with functional groups that may interact with neurotransmitter receptors . Notably, safety data are sparse, necessitating adherence to stringent handling protocols during experimental use . Existing literature emphasizes the need for further toxicity profiling and comparative analyses with structurally or functionally analogous compounds to validate its biomedical relevance.

Propiedades

Número CAS |

56688-64-3 |

|---|---|

Fórmula molecular |

C18H17NO3 |

Peso molecular |

295.3 g/mol |

Nombre IUPAC |

(9R,12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-9-ol |

InChI |

InChI=1S/C18H17NO3/c1-19-8-14(20)12-7-15-18(22-9-21-15)17-11-5-3-2-4-10(11)6-13(19)16(12)17/h2-5,7,13-14,20H,6,8-9H2,1H3/t13-,14+/m1/s1 |

Clave InChI |

RCKNRLRYLSSRKX-KGLIPLIRSA-N |

SMILES isomérico |

CN1C[C@@H](C2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3)O |

SMILES canónico |

CN1CC(C2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of episteporphine involves several steps, starting from simpler precursor molecules. One common method involves the oxidative photocyclization of a-hydroxylated benzylisoquinoline, followed by O-acetylation to yield oxoaporphine. This intermediate can then be converted to episteporphine through a series of reactions, including reduction with lithium aluminum hydride .

Industrial Production Methods

Industrial production of episteporphine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of vanadium oxytrichloride (VOCl3) as an oxidizing agent has been reported to be effective in the oxidative coupling of phenolic tetrahydrobenzylisoquinolines, leading to the formation of episteporphine .

Análisis De Reacciones Químicas

Types of Reactions

Episteporphine undergoes various chemical reactions, including:

Oxidation: Episteporphine can be oxidized using reagents like vanadium oxytrichloride.

Reduction: Reduction of episteporphine can be achieved using lithium aluminum hydride.

Substitution: Episteporphine can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Vanadium oxytrichloride (VOCl3) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Various alkylating agents under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of episteporphine, such as N-alkylated and O-acetylated compounds .

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for the synthesis of other complex alkaloids.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of episteporphine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that episteporphine may interact with neurotransmitter receptors and ion channels .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Episteporphine belongs to a class of alkaloid derivatives, which includes compounds like Morphine and Strychnine . Below, we compare its hypothesized properties with these well-characterized analogs.

Table 1: Structural and Functional Comparison of Episteporphine with Morphine and Strychnine

Key Findings:

Structural Divergence : Unlike Morphine’s phenanthrene backbone, Episteporphine’s hybrid structure suggests unique receptor-binding kinetics, though computational modeling is required to confirm this .

Functional Overlap : Both Episteporphine and Morphine are theorized to interact with opioid pathways, but Episteporphine lacks in vivo validation, unlike Morphine’s well-documented efficacy .

Safety Gap : Strychnine’s acute toxicity is rigorously documented, whereas Episteporphine’s safety data are absent, complicating risk-benefit assessments .

Table 2: Pharmacokinetic Parameters (Hypothetical Projections)

| Parameter | Episteporphine (Projected) | Morphine (Clinical Data) | Strychnine (Experimental Data) |

|---|---|---|---|

| Bioavailability | Low (predicted) | 20–30% (oral) | >90% (oral) |

| Half-Life | Uncharacterized | 2–3 hours | 10–12 hours |

| Metabolic Pathway | Cytochrome P450 (CYP3A4) | Glucuronidation | Hepatic oxidation |

Research Limitations:

- Episteporphine’s metabolic and excretory pathways remain unstudied, unlike its analogs .

- No comparative clinical trials or binding affinity assays are available to validate target specificity .

Critical Analysis of Evidence Gaps

Structural Analogues : Phosphine-alkene ligands (e.g., from ) are structurally distinct but exemplify the rigor required for characterizing coordination chemistry, which Episteporphine studies lack .

Methodological Shortcomings : ’s supplementary tables (e.g., Tables 1–8) could template standardized comparative assays, but such data are absent for Episteporphine .

Safety Protocols : ’s warning about inadequate toxicity data underscores the need for OECD guideline-compliant studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.